molecular formula C8H9F3N2O2S B2414723 Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate CAS No. 2172559-34-9

Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate

Cat. No. B2414723
CAS RN: 2172559-34-9
M. Wt: 254.23
InChI Key: OHWSYVZOIKOIAJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The trifluoroethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through cyclocondensation reactions . Trifluoromethyl-containing building blocks like ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride are commonly used .

Scientific Research Applications

Synthesis Techniques

  • Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate is involved in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through both ultrasonic and thermally mediated nucleophilic displacement methods. This innovative approach yields high-grade compounds, showcasing the versatility and efficiency of using ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate in chemical synthesis (Baker & Williams, 2003).

Chemical Modifications and Analyses

  • The compound has been utilized as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of various secondary amines. This highlights its role in creating structurally diverse chemical entities, which is crucial for advancing research in medicinal chemistry and material science (Boy & Guernon, 2005).

Structural and Molecular Studies

  • Detailed studies on the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a closely related compound, reveal intricate hydrogen bonding patterns. Such investigations are fundamental for understanding the molecular interactions and designing new compounds with desired properties (Lynch & Mcclenaghan, 2004).

Corrosion Inhibition

  • Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate derivatives have been studied for their corrosion inhibition efficiency. Such compounds prevent the corrosion of metals in acidic media, demonstrating their potential applications in industrial maintenance and preservation (Raviprabha & Bhat, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals, where they often exert their effects by interacting with biological targets .

Future Directions

Trifluoromethyl-containing compounds are a focus of ongoing research in the fields of pharmaceuticals and agrochemicals . Future research may explore new synthesis methods, applications, and mechanisms of action for these compounds.

properties

IUPAC Name

ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-2-15-7(14)5-6(12)16-4(13-5)3-8(9,10)11/h2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWSYVZOIKOIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate

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